

What are the physicochemical properties of 1,3-Oxazole-5-carbohydrazide?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Oxazole-5-carbohydrazide

Cat. No.: B1523705

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1,3-Oxazole-5-carbohydrazide**

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds serve as foundational pillars for the design of novel therapeutic agents. Among these, the 1,3-oxazole ring is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] When functionalized with a carbohydrazide moiety, the resulting molecule, **1,3-Oxazole-5-carbohydrazide**, emerges as a versatile building block. The hydrazide group is a key pharmacophore known to engage in hydrogen bonding and act as a linker for creating more complex hydrazone derivatives, which often exhibit significant biological efficacy.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of **1,3-Oxazole-5-carbohydrazide**. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies for their determination. Understanding these properties is paramount, as they directly influence a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Molecular Structure and Core Properties

The foundational characteristics of **1,3-Oxazole-5-carbohydrazide** stem from its unique molecular architecture, which combines an aromatic oxazole ring with a reactive carbohydrazide group.

IUPAC Name: **1,3-oxazole-5-carbohydrazide**[4] CAS Number: 885274-30-6[4] Molecular Formula: C₄H₅N₃O₂[4]

The structure features a five-membered aromatic ring containing one oxygen and one nitrogen atom, which imparts a degree of aromatic stability and influences the electronic distribution across the molecule.[5] The carbohydrazide functional group (-C(=O)NHNH₂) is a critical determinant of the molecule's chemical reactivity and intermolecular interactions.

Computed Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, computational models provide reliable estimates for key physicochemical parameters. The following table summarizes data computed by PubChem, offering a baseline for experimental design and hypothesis generation.[4]

Property	Computed Value	Source
Molecular Weight	127.10 g/mol	PubChem[4]
XLogP3 (Lipophilicity)	-0.8	PubChem[4]
Hydrogen Bond Donors	2	PubChem[4]
Hydrogen Bond Acceptors	4	PubChem[4]
Rotatable Bond Count	1	PubChem[4]
Polar Surface Area (PSA)	81.2 Å ²	PubChem[4]
Exact Mass	127.038176411 Da	PubChem[4]

Expert Insight: The negative XLogP3 value (-0.8) suggests that **1,3-Oxazole-5-carbohydrazide** is predominantly hydrophilic. This is consistent with the presence of multiple hydrogen bond donors and acceptors and a significant polar surface area. Such a profile indicates that while solubility in aqueous media is likely favorable, permeability across lipophilic

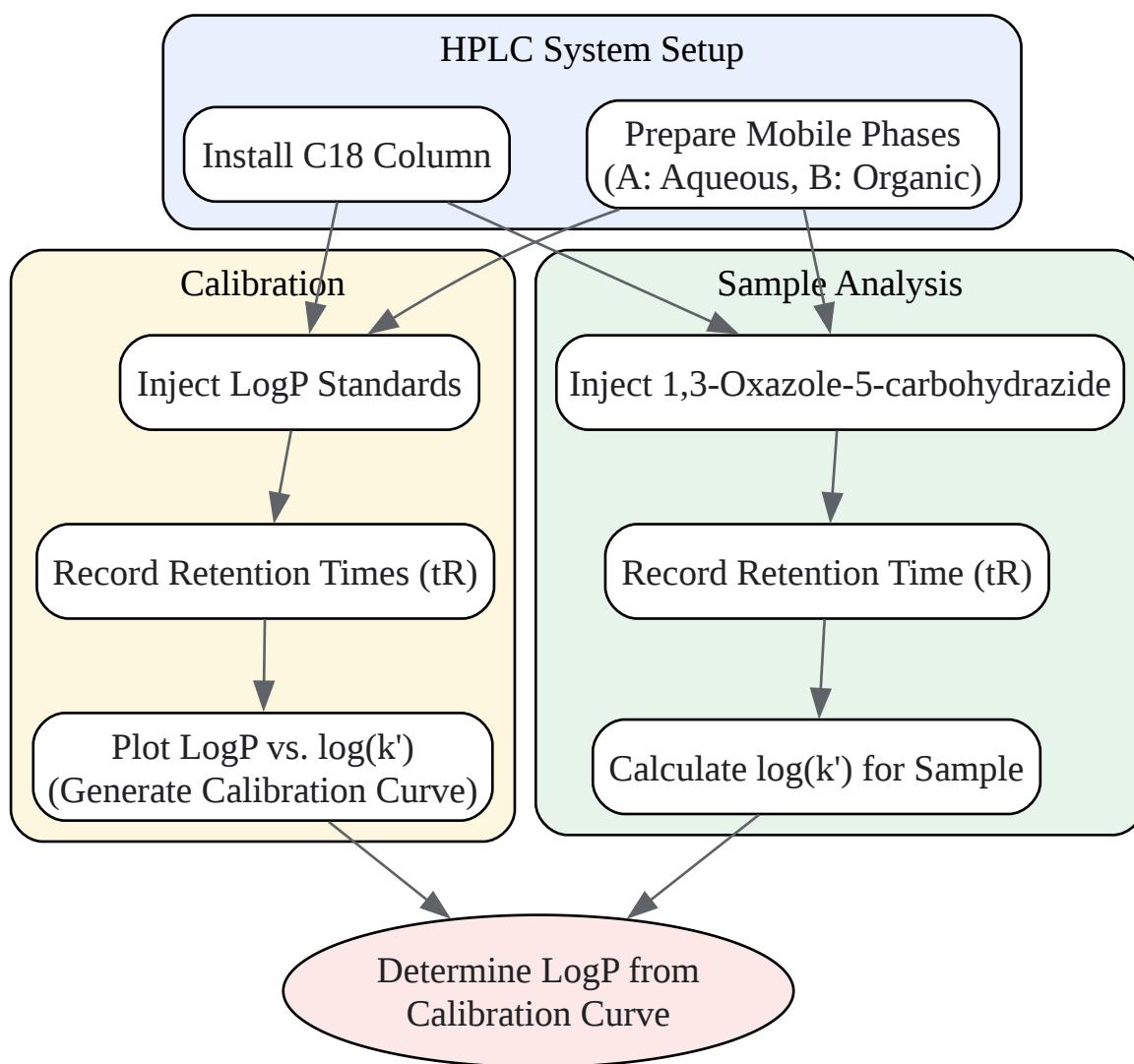
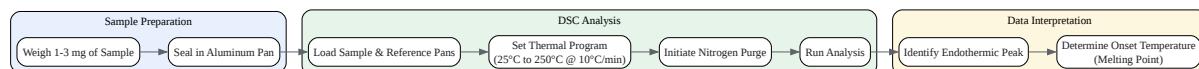
biological membranes might be limited without further chemical modification. The single rotatable bond between the oxazole ring and the carbonyl group affords some conformational flexibility, which can be crucial for binding to biological targets.

Experimental Determination of Key Physicochemical Properties

To move beyond computational estimates, rigorous experimental validation is essential. The following sections detail standardized protocols for determining the critical physicochemical properties of **1,3-Oxazole-5-carbohydrazide**.

Melting Point (M.p.) Determination

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity. For a molecule like **1,3-Oxazole-5-carbohydrazide**, with extensive hydrogen bonding capabilities, a relatively high melting point is anticipated.



Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Step-by-Step Protocol:

- **Sample Preparation:** Accurately weigh 1-3 mg of **1,3-Oxazole-5-carbohydrazide** into a standard aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

- Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere and prevent oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature is also recorded.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Oxazole-5-carbohydrazide | C4H5N3O2 | CID 53277862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [What are the physicochemical properties of 1,3-Oxazole-5-carbohydrazide?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523705#what-are-the-physicochemical-properties-of-1-3-oxazole-5-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com